molecular formula C17H14IN3OS B10793490 4-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

4-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B10793490
M. Wt: 435.3 g/mol
InChI Key: ISVOIGTWCBLSQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAS-0338876 involves multiple steps, starting with the preparation of the thiadiazole ring. The key steps include:

Industrial Production Methods: Industrial production of BAS-0338876 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: BAS-0338876 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

BAS-0338876 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BAS-0338876 involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine-protein kinase ABL1, a key enzyme involved in various cellular processes. By inhibiting this enzyme, BAS-0338876 can modulate signaling pathways and affect cellular functions .

Comparison with Similar Compounds

  • 4-iodo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
  • This compound

Comparison: BAS-0338876 is unique due to its specific structure, which includes an iodine atom and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, BAS-0338876 exhibits higher specificity and potency as an enzyme inhibitor .

Properties

Molecular Formula

C17H14IN3OS

Molecular Weight

435.3 g/mol

IUPAC Name

4-iodo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14IN3OS/c18-14-9-7-13(8-10-14)16(22)19-17-21-20-15(23-17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)

InChI Key

ISVOIGTWCBLSQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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